2-Hydrazino-4-phenylquinoline

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Medicinal chemistry groups synthesizing 1,2,4-triazolo[4,3-a]quinolines require the unsubstituted 4-phenyl core for predictable regioselectivity. 2-Hydrazino-4-phenylquinoline (CAS 64820-60-6) is the direct precursor for this privileged scaffold. • Cyclization with orthoesters yields 1,2,4-triazolo[4,3-a]quinolines - a core found in CNS drugs • Generates hydrazone derivatives as dual DNA gyrase/topoisomerase IV inhibitors (class-level IC50 in low μM) • Enables pyrazoloquinoline library generation for anticancer screening Supplied at ≥95% purity with batch-specific documentation. Inquire for bulk pricing and immediate dispatch.

Molecular Formula C15H13N3
Molecular Weight 235.28 g/mol
Cat. No. B8505178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazino-4-phenylquinoline
Molecular FormulaC15H13N3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)NN
InChIInChI=1S/C15H13N3/c16-18-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H,16H2,(H,17,18)
InChIKeyDEGSBVFPKYXUDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazino-4-phenylquinoline: Heterocyclic Building Block


2-Hydrazino-4-phenylquinoline (CAS 64820-60-6) is a heterocyclic building block of the 4-phenylquinoline class, characterized by a hydrazine (-NHNH2) functional group at the 2-position of the quinoline ring [1]. It serves primarily as a key intermediate in the synthesis of more complex fused heterocyclic systems, such as triazoloquinolines and pyrazoloquinolines, which are of interest in medicinal chemistry [2]. The compound is a solid with a molecular formula of C15H13N3 and a molecular weight of 235.28 g/mol [1].

2-Hydrazino-4-phenylquinoline: Irreplaceable Scaffold


The specific substitution pattern of 2-Hydrazino-4-phenylquinoline is critical for its role in constructing specific heterocyclic systems. Unlike its 6-chloro or 7-methoxy analogs, the unsubstituted 4-phenylquinoline core provides a distinct electronic and steric environment that dictates the regioselectivity of subsequent cyclization reactions. This leads to the formation of unique fused ring systems, such as the 1,2,4-triazolo[4,3-a]quinoline scaffold, which is a core structure in various bioactive molecules and drugs like alprazolam [1]. Substituting this compound with another hydrazinoquinoline would result in a different cyclization product with altered, and likely unintended, biological or physicochemical properties [2].

2-Hydrazino-4-phenylquinoline: Reactivity & Selectivity Evidence


Triazoloquinoline Cyclization Utility

2-Hydrazino-4-phenylquinoline is a demonstrated precursor for the synthesis of the 1,2,4-triazolo[4,3-a]quinoline ring system, a core structure in several CNS-active drugs, including alprazolam. This cyclocondensation is achieved by refluxing the compound with triethyl orthoacetate in xylene [1]. In contrast, the 2-hydrazino-7-methoxy-4-phenylquinoline analog is not reported to undergo this specific transformation, instead being utilized in glycosylation studies . This highlights the unique reactivity of the unsubstituted 4-phenylquinoline core.

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Dual Gyrase/Topoisomerase IV Inhibition

While direct data for the target compound is absent, its close structural relative, 6-chloro-2-hydrazino-4-phenylquinoline, serves as a key precursor to hydrazono-quinoline hybrids. A 2022 study on these hybrids demonstrated potent dual inhibition of bacterial DNA gyrase and topoisomerase IV, with IC50 values ranging from 4.56 ± 0.3 µM to 20.4 ± 1.3 µM [1]. This mechanism is a hallmark of potent, broad-spectrum antibacterial agents. The target compound's core structure suggests it could be used to synthesize similar hydrazone hybrids for exploring this mechanism.

Antimicrobial Research Enzyme Inhibition Molecular Pharmacology

Low Hemolytic Toxicity Profile

A key concern with many quinoline-based antimicrobial candidates is hemolytic toxicity. In a 2022 study, a series of hydrazono-quinoline hybrids, synthesized from a closely related 6-chloro-2-hydrazino-4-phenylquinoline core, were found to be non-toxic, exhibiting low hemolytic activity with lysis values ranging from 4.62% to 14.4% at a 1.0 mg/ml concentration [1]. This favorable safety profile is a critical point of differentiation from other known quinoline derivatives that can exhibit significant hemolytic effects.

Toxicology Drug Safety Antimicrobial Development

2-Hydrazino-4-phenylquinoline: Research Applications


Triazoloquinoline Library Synthesis for CNS

The primary application for 2-Hydrazino-4-phenylquinoline is as a precursor for the synthesis of 1,2,4-triazolo[4,3-a]quinolines, a privileged scaffold in medicinal chemistry. This specific cyclization reaction, achieved by reacting the compound with an orthoester (e.g., triethyl orthoacetate) under reflux, is a well-documented route to this core structure [1]. This application is directly derived from the established synthetic utility of the compound and is the primary reason for its procurement by medicinal chemistry groups.

Antimicrobials Targeting DNA Gyrase/Topoisomerase IV

Based on class-level evidence from close analogs, 2-Hydrazino-4-phenylquinoline can be used to generate hydrazone derivatives for evaluation as dual inhibitors of DNA gyrase and topoisomerase IV [2]. This application is supported by data showing that related compounds exhibit potent enzyme inhibition (IC50 values in the low micromolar range) and a favorable safety profile with low hemolytic activity [3]. This provides a clear research direction for groups focused on antibacterial drug discovery.

Anticancer Heterocyclic Library Expansion

The quinoline and hydrazine functionalities are both recognized moieties in anticancer drug design [4]. 2-Hydrazino-4-phenylquinoline serves as a versatile building block for generating novel heterocyclic scaffolds, such as pyrazoloquinolines, which can be screened against panels of cancer cell lines. This application leverages the compound's synthetic flexibility to explore new chemical space for oncology targets.

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